molecular formula C11H14N2O3S B13350133 2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate

2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13350133
M. Wt: 254.31 g/mol
InChI Key: IDNJSODRHGOGBN-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate is an organic compound with a complex structure that includes a dimethylamino group, an oxoethyl group, and a methylthio group attached to a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common method is the reaction of 2-(methylthio)nicotinic acid with 2-(dimethylamino)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Compounds with different functional groups replacing the dimethylamino group.

Scientific Research Applications

2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The oxoethyl group may also play a role in the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: Similar in structure but with a methacrylate group instead of a nicotinate moiety.

    2-(Dimethylamino)ethoxyethanol: Contains a dimethylamino group and an ethoxyethanol group.

    Methyl nicotinate: The methyl ester of nicotinic acid, used in various applications.

Uniqueness

2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to the presence of both the dimethylamino and methylthio groups attached to the nicotinate moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

[2-(dimethylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O3S/c1-13(2)9(14)7-16-11(15)8-5-4-6-12-10(8)17-3/h4-6H,7H2,1-3H3

InChI Key

IDNJSODRHGOGBN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC(=O)C1=C(N=CC=C1)SC

solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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